molecular formula C₂₃H₂₈F₂N₆O₅S B1142903 N-羟基替卡格雷 CAS No. 1644461-92-6

N-羟基替卡格雷

货号 B1142903
CAS 编号: 1644461-92-6
分子量: 538.57
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ticagrelor, also known as N-Hydroxy Ticagrelor, is a medication used for the prevention of stroke, heart attack, and other events in people with acute coronary syndrome . It acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . The drug is produced by AstraZeneca .


Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .


Molecular Structure Analysis

The molecular structure of Ticagrelor is complex. It belongs to the triclinic P1 space group with four Ticagrelor molecules in the asymmetric unit . The Ticagrelor molecules are generated through intermolecular hydrogen bonds along the (010) direction, forming an infinite molecular chain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ticagrelor include the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .


Physical And Chemical Properties Analysis

The anisotropic surface chemistry of different surfaces on the crystal influences its physical and chemical properties, such as solubility, tableting, etc . Antisolvent crystallization and rapid-cooling crystallization were carried out to tune the crystal habits of Ticagrelor form II .

科学研究应用

影响腺苷血浆浓度

N-羟基替卡格雷尔,主要称为替卡格雷尔,已经被研究其对腺苷血浆浓度的影响。研究表明,接受替卡格雷尔治疗的患者的腺苷血浆浓度显著高于接受氯吡格雷治疗的患者,这表明替卡格雷尔可能抑制红细胞对腺苷的摄取。这种影响与血管舒张素刺激的磷蛋白指数无关,表明腺苷血浆浓度的增加可能与替卡格雷尔的抗血小板作用无关 (Bonello et al., 2014)

对心肌血流的影响

研究显示,替卡格雷尔能够增强稳定冠状动脉疾病患者全身和局部腺苷诱导的心肌血流增加。这种效应在中等和高剂量腺苷下心肌血流储备受损的区域尤为显著。研究结果表明,替卡格雷尔增强心肌血流的能力可能有助于其相对于氯吡格雷的递增死亡率益处 (Pelletier-Galarneau et al., 2017)

对血小板功能和止血的影响

替卡格雷尔已被探讨其抗血小板特性,研究突出了其对P2Y12受体的快速、强效和可逆性结合。这种结合导致随着时间的推移对血小板聚集的一致和高水平抑制,随着血浆浓度下降逐渐减少。这种抑制的可逆性表明其在减少急性冠状综合征患者临床血栓事件方面的潜力 (Teng & Butler, 2010)

与肠道菌群的相互作用

新兴研究表明,肠道菌群与ST段抬高型心肌梗死患者对替卡格雷尔的反应之间存在联系。研究表明,肠道菌群失调可能是影响对替卡格雷尔反应的重要机制,为通过修改肠道菌群作为潜在治疗策略开辟了新的治疗可能性 (Zhang et al., 2022)

作用机制

Ticagrelor is a P2Y12 receptor antagonist . The P2Y12 receptor couples with Gα i2 and other G i proteins which inhibit adenylyl cyclase . G i mediated signaling also activates PI3K, Akt, Rap1b, and potassium channels . The downstream effects of these activities mediate hemostasis and lead to platelet aggregation .

未来方向

The use of Ticagrelor is expected to increase as additional trials continue to investigate its use in varied patient populations, and assess the efficacy and safety demonstrated in earlier trials .

属性

CAS 编号

1644461-92-6

产品名称

N-Hydroxy Ticagrelor

分子式

C₂₃H₂₈F₂N₆O₅S

分子量

538.57

同义词

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。